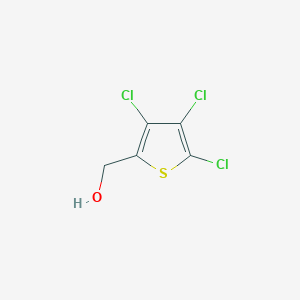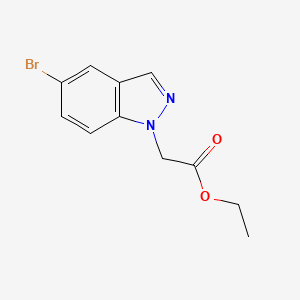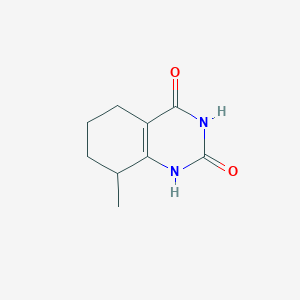
3,3-Difluoro-1-pyrrolidinepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-pyrrolidinepropanol is a fluorinated organic compound that features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a hydroxyl group at the 1-position. Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and altered biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-pyrrolidinepropanol can be achieved through various methods. One efficient route involves the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes . This method yields enantioenriched 3,3-difluoropyrrolidinyl derivatives with high stereoselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of copper(I) catalysts and fluorinated styrenes in controlled environments ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-1-pyrrolidinepropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-pyrrolidinepropanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1-pyrrolidinepropanol involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in altering the compound’s biological activity by affecting its interaction with enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoropyrrolidine: A similar compound with two fluorine atoms at the 3-position but lacking the hydroxyl group.
3,3,4-Trifluoropyrrolidine: Contains an additional fluorine atom at the 4-position.
1,1-Difluoro-2-propanol: A structurally similar compound with fluorine atoms on a different carbon chain.
Uniqueness
3,3-Difluoro-1-pyrrolidinepropanol is unique due to the presence of both the fluorine atoms and the hydroxyl group, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H13F2NO |
|---|---|
Molekulargewicht |
165.18 g/mol |
IUPAC-Name |
3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)2-4-10(6-7)3-1-5-11/h11H,1-6H2 |
InChI-Schlüssel |
PKXQFQUMZBJFML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)


![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)










